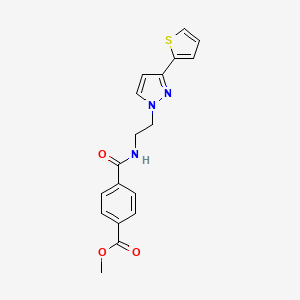methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
CAS No.: 1448122-03-9
Cat. No.: VC4424812
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.41
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1448122-03-9 |
|---|---|
| Molecular Formula | C18H17N3O3S |
| Molecular Weight | 355.41 |
| IUPAC Name | methyl 4-[2-(3-thiophen-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate |
| Standard InChI | InChI=1S/C18H17N3O3S/c1-24-18(23)14-6-4-13(5-7-14)17(22)19-9-11-21-10-8-15(20-21)16-3-2-12-25-16/h2-8,10,12H,9,11H2,1H3,(H,19,22) |
| Standard InChI Key | YPVDUBCEJVULGC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s structure integrates multiple functional groups:
-
Benzoate ester: A methyl ester at the para position of the benzene ring.
-
Carbamoyl linker: Connects the benzoate moiety to an ethyl chain.
-
Pyrazole-thiophene system: A 1H-pyrazole ring substituted at the 3-position with a thiophene group.
Molecular Formula:
Molecular Weight: 355.41 g/mol
Key Functional Groups:
-
Ester ()
-
Carbamate ()
-
Pyrazole ()
-
Thiophene ()
The presence of both pyrazole and thiophene rings enhances electronic conjugation, potentially influencing solubility and reactivity .
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Formation of the pyrazole-thiophene subunit:
-
Ethyl chain functionalization:
-
Coupling with benzoate core:
Example Reaction Scheme:
Reactivity Profile
-
Ester hydrolysis: Susceptible to alkaline hydrolysis, yielding the carboxylic acid derivative .
-
Electrophilic substitution: Thiophene and pyrazole rings undergo nitration or sulfonation at electron-rich positions .
-
Coordination chemistry: Pyrazole nitrogen atoms can act as ligands for metal complexes .
Biological and Pharmacological Activities
| Compound | Activity (MIC, μM) | Target Organism |
|---|---|---|
| 5-Nitrothiophene-pyrazole | 5.71 | M. tuberculosis H37Rv |
| Methyl 4-(pyrazolyl)benzoate | 7.89 | E. coli |
| Thiophene-carboxamide | 6.45 | S. aureus |
Mechanism of Action
-
Nitroreductase activation: Nitrothiophene derivatives are pro-drugs activated by bacterial nitroreductases, generating reactive intermediates that damage DNA .
-
Enzyme inhibition: Pyrazole moieties inhibit dihydrofolate reductase (DHFR) in pathogens .
Applications in Materials Science
Optoelectronic Materials
-
Conjugated systems: Thiophene-pyrazole units enhance charge transport in organic semiconductors .
-
Fluorescence properties: Benzothiazole analogs emit in the blue-green spectrum (λ<sub>em</sub> = 450–500 nm) .
Catalysis
-
Ligand design: Pyrazole nitrogen atoms coordinate to palladium, enabling Suzuki-Miyaura cross-coupling reactions .
Comparative Structural Analysis
Table 2: Structural Analogues and Their Features
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume